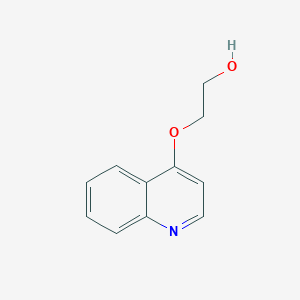

2-(quinolin-4-yloxy)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-4-yloxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-8-14-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLWMAAGRSJGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Quinolin 4 Yloxy Ethan 1 Ol Analogs

Influence of Substitutions on the Quinoline (B57606) Heterocyclic Core

The quinoline ring is a critical pharmacophore, and substitutions on this heterocyclic core significantly modulate the biological activity of the analogs. Both the electronic nature and the position of these substituents play a pivotal role in the molecule's interaction with its biological targets.

The electronic properties of substituents on the quinoline ring have a profound effect on the activity of these compounds.

Generally, electron-donating groups (EDGs) appear to be favorable for activity. For instance, a methoxy (B1213986) group (-OCH3), which is an EDG, at the R3 position (position 6 of the quinoline ring) is considered optimal for antitubercular activity in 2-(quinolin-4-yloxy)acetamide analogs. nih.gov The presence of EDGs like -OH or -NH2 can increase the electron density on the quinoline ring, potentially enhancing binding affinity with bacterial enzymes and leading to lower minimum inhibitory concentrations (MIC). mdpi.com In one study, the 2,4-dimethoxy derivative of a 2-(quinolin-4-yloxy)acetamide showed a nearly 3-fold improvement in antimycobacterial activity compared to the monosubstituted analog. orientjchem.orgacs.org

Conversely, electron-withdrawing groups (EWGs) often, but not always, lead to a decrease in potency. The replacement of a methoxy group with halogens like bromine (Br) or chlorine (Cl) generally diminishes the activity. nih.gov Specifically, replacing a methoxy group at the 6-position with halogens reduced the antitubercular activity of 2-(quinolin-4-yloxy)acetamides by more than 7.5-fold. rsc.org Nitro-substituted compounds, which contain the strong EWG -NO2, were found to be approximately 16-fold less effective than a 2-methoxy derivative. orientjchem.orgacs.org The introduction of two EWGs at the 2- and 6-positions of the quinoline ring resulted in a drastic reduction in antimycobacterial activity by more than 870-fold. rsc.org However, some EWGs can be beneficial; for example, a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring resulted in a compound with potent activity, although it was a twofold decrease in potency compared to a methyl group at the same position. rsc.org

| Substituent Type | General Effect on Activity | Example Substituent(s) | Specific Finding | Citation(s) |

| Electron-Donating | Favorable / Increases Potency | -OCH3, -CH3 | A methoxy group at position 6 is considered optimal for activity. | nih.gov |

| -OCH3 (disubstituted) | A 2,4-dimethoxy derivative showed a ~3-fold improvement in activity. | orientjchem.orgacs.org | ||

| Electron-Withdrawing | Unfavorable / Decreases Potency | Halogens (-Cl, -Br) | Replacement of a 6-methoxy group with halogens reduced activity >7.5-fold. | rsc.org |

| -NO2 | Nitro-substituted compounds were ~16-fold less effective than a methoxy analog. | orientjchem.orgacs.org | ||

| -CF3 | A 2-trifluoromethyl group was potent but less so than a 2-methyl group. | rsc.org |

The position of a substituent on the quinoline core is as critical as its electronic nature. SAR studies demonstrate that moving the same functional group to a different position can dramatically alter biological efficacy.

For instance, in anticancer quinoline derivatives, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those at positions 4 and 8. researchgate.net For antitubercular 2-(quinolin-4-yloxy)acetamides, substitutions at various positions have been explored. An alkyl chain extension at the 2-position of the quinoline ring led to potent compounds. rsc.org However, increasing the length of an alkyl chain at the R1 position (position 2) generally diminishes potency. nih.gov

The 6- and 7-positions are also key sites for modification. Halogens are generally considered favorable substituents at the 6- and 7-positions compared to other groups. nih.gov The introduction of a fluorine atom at position 6 is noted to significantly enhance antibacterial activity in some quinoline series. researchgate.net In one study of 2-(quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, substitution with a 6-chloro group decreased activity for most analogs, whereas substitution with a 6-bromo group led to good antitubercular activity. nih.gov

| Position on Quinoline Core | Type of Substituent | Effect on Biological Activity | Specific Finding | Citation(s) |

| Position 2 | Alkyl Chain Extension | Potent Activity | Led to compounds with MIC values of 0.19–0.37 μM. | rsc.org |

| Increasing Alkyl Chain Length | Diminished Potency | The methyl group at R1 appears to be the most suitable. | nih.gov | |

| Position 6 | Halogens (-Cl, -Br) | Favorable (General) | Halogens are preferred over thiol groups at this position. | nih.gov |

| 6-Bromo | Increased Potency | Showed good antitubercular activity in propan-2-ol derivatives. | nih.gov | |

| 6-Fluoro | Decreased Potency | Decreased activity for all alkoxy substituents in a propan-2-ol series. | nih.gov | |

| Position 7 | Halogens (-F) | Favorable | 7-F is a favorable group for activity in certain quinoline series. | nih.gov |

| Methoxy (-OCH3) | Favorable | 7-OCH3 is a favorable group for activity in certain quinoline series. | nih.gov |

Role of the Ether Linkage and Alkoxy Side Chain

The side chain connected to the quinoline core via an ether linkage is fundamental to the molecule's activity. The nature of this linkage and the structure of the chain itself are key determinants of potency.

The ether linkage at the 4-position of the quinoline ring is a crucial structural feature. Studies comparing analogs with different linkers at this position highlight the importance of the oxygen atom. For example, replacing the 4-oxy group with a 4-amino (-NH2) or 4-acetyl (-OAc) group led to inactive molecules in one series of quinoline derivatives. nih.gov This suggests that the ether linkage is not merely a spacer but plays a role in the molecule's conformation or interaction with its target. In other studies on antimalarial quinolines, the 4-amino functionality was found to be critical, with its absence or replacement by an oxygen atom leading to a decrease in activity, stressing the importance of the specific group at the C-4 position for different biological targets. rsc.org For NorA efflux pump inhibitors, an alkylamino chain linked to the oxygen at C-4 was identified as an important feature. mdpi.com The replacement of the ether linker with an amide group, however, produced promising results in some cases, suggesting that while the 4-oxy link is important, other bioisosteric linkers can also yield active compounds. mdpi.comexlibrisgroup.com

Modifications to the alkoxy side chain extending from the 4-oxy position have been extensively studied to optimize activity. While the parent compound has an ethanol (B145695) side chain, variations beyond this have yielded significant insights.

In a series of 2-(quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which feature a propan-2-ol backbone instead of ethanol, the nature of the terminal alkoxy group (R1) was shown to affect antitubercular activity. nih.gov For the unsubstituted quinoline core, methyl, ethyl, and n-butyl ether groups showed good activity, while an n-propyl group resulted in moderate activity. nih.gov Interestingly, for the 6-bromo-substituted quinoline, activity increased with longer chains, specifically for the n-propyl and n-butyl groups. nih.gov

Further studies on simplified 4-alkoxyquinolines showed that elongating the side chain from methyl to ethyl resulted in a 4-fold increase in potency against M. tuberculosis. beilstein-journals.orgnih.gov However, introducing branching, such as an iso-propyl group, diminished the potency. beilstein-journals.orgnih.gov This indicates that while chain length is important, steric bulk close to the linkage can be detrimental. In the related 2-(quinolin-4-yloxy)acetamide series, bulky and lipophilic substituents on the terminal part of the side chain were found to improve antimycobacterial activity. acs.orgresearchgate.net For example, replacing a phenyl group with a 2-naphthyl group on the terminal acetamide (B32628) led to one of the most active compounds in the series, with an 8.8-fold higher potency than the lead compound. orientjchem.orgacs.org

Stereochemical Considerations in Biological Activity and Molecular Recognition

While the parent compound 2-(quinolin-4-yloxy)ethan-1-ol is achiral, the introduction of substituents on the side chain can create chiral centers, making stereochemistry a critical factor in the biological activity and molecular recognition of its analogs.

The spatial arrangement of atoms is crucial for effective interaction with biological targets. In a study of 2-(quinolin-4-yloxy)acetamide derivatives with a chiral side chain, a significant difference in activity was observed between stereoisomers. researchgate.net A compound containing a (-)-isopinocampheyl nucleus was eight times more effective at inhibiting M. tuberculosis than the derivative containing its (+)-isopinocampheyl mirror image, demonstrating clear stereoselectivity. researchgate.net This highlights that the specific three-dimensional orientation of the substituent is vital for potent activity.

Similarly, in another series of quinoline derivatives, compounds with an (R)-configuration at a chiral center in the side chain were found to be more active as anticancer agents than those with the (S)-configuration. orientjchem.org The synthesis of racemic mixtures of analogs like (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, which contain a chiral carbon in the side chain, underscores the relevance of stereochemistry. nih.gov Although tested as racemates, it is highly probable that one enantiomer is significantly more active than the other. These findings collectively suggest that for analogs of this compound that possess chirality, the specific stereoisomer is a key determinant of biological potency, governing how effectively the molecule fits into and interacts with its target site.

Pharmacological Profile and Biological Activities of 2 Quinolin 4 Yloxy Ethan 1 Ol Derivatives

Antimycobacterial Activity

The urgent need for new anti-tuberculosis (TB) alternatives to combat multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has driven research into novel chemical scaffolds. nih.gov Within this context, 2-(quinolin-4-yloxy)acetamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth. nih.govresearchgate.net

Numerous studies have demonstrated the potent in vitro activity of 2-(quinolin-4-yloxy)acetamide derivatives against the drug-susceptible H37Rv reference strain of M. tuberculosis. Structure-activity relationship (SAR) studies have revealed that modifications to the acetamide (B32628) moiety and substitutions on the quinoline (B57606) ring significantly influence antimycobacterial potency. nih.govnih.gov

Initial phenotypic screenings identified 2-(quinolin-4-yloxy)acetamides as powerful inhibitors of M. tuberculosis growth. nih.govscispace.com Subsequent chemical modifications have yielded compounds with minimum inhibitory concentration (MIC) values in the submicromolar range, often more potent than the first-line anti-TB drug isoniazid. nih.govnih.gov For instance, the lead compound from one series displayed an MIC of 0.44 μM. nih.gov Further optimization led to the development of molecules like compound 6m , which contains a piperidine moiety and inhibits the H37Rv strain with an MIC value of 0.09 μM. nih.gov This was at least fivefold more potent than a similar derivative with an unsubstituted benzene (B151609) ring (MIC of 0.48 μM). nih.gov

SAR studies have indicated that bulky, lipophilic substituents with limited conformational flexibility on the acetamide portion tend to improve activity. nih.govscispace.com For example, a 1-naphthyl derivative and a benzo[d] mdpi.comnih.govdioxole derivative both showed potent activity with MICs of 0.42 μM. nih.gov Conversely, introducing excessive flexibility, such as with 2-phenethyl or 3-phenylpropyl acetamide sidechains, generally results in poor growth inhibition. scispace.com The presence of a methoxy (B1213986) group on the quinoline core has also been identified as critical for the activity in certain series of these compounds. nih.govscispace.com The mechanism of action for this class of compounds has been suggested to involve the targeting of the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex). researchgate.netnih.govnih.gov

Table 1: In vitro Activity of Selected 2-(quinolin-4-yloxy)acetamide Derivatives Against M. tuberculosis H37Rv

| Compound | Substituent/Feature | MIC (μM) | Source |

|---|---|---|---|

| Lead Compound 2 | N-phenylacetamide | 0.44 | nih.gov |

| 5b | N-phenylacetamide, no methoxy on quinoline | 0.48 | nih.gov |

| 5r | 1-naphthyl derivative | 0.42 | nih.gov |

| 5t | Benzo[d] mdpi.comnih.govdioxole derivative | 0.42 | nih.gov |

| 6m | Piperidine moiety | 0.09 | nih.gov |

| 9c | Piperidine, halogen on quinoline | 0.16 | nih.gov |

| 12a | Phenylacetamide sidechain | < 0.3 - 1.11 | scispace.com |

| 12j | 2-chloro-phenylacetamide sidechain | < 0.3 | scispace.com |

| 12l | 4-methyl-phenylacetamide sidechain | < 0.3 | scispace.com |

| 12n | 3,4-dioxomethylenebenzyl derivative | 0.53 | scispace.com |

A crucial feature of promising antitubercular drug candidates is their efficacy against drug-resistant strains. Derivatives of 2-(quinolin-4-yloxy)acetamide have demonstrated significant activity against clinical isolates of M. tuberculosis that are resistant to first-line drugs like isoniazid and rifampin. nih.govresearchgate.netnih.gov

Selected potent compounds from in vitro H37Rv screening were tested against a panel of drug-resistant clinical isolates, including isoniazid-monoresistant and multidrug-resistant strains. nih.govnih.gov In many cases, the compounds maintained their submicromolar potency. nih.gov For example, compounds 6m (MIC vs H37Rv: 0.09 μM) and 9c (MIC vs H37Rv: 0.16 μM) were evaluated against a panel of MDR-TB strains with known resistance-conferring mutations. nih.gov These compounds were found to be even more effective against certain MDR clinical isolates (PT2 and PT20) compared to the H37Rv strain. nih.gov This potent activity against resistant strains suggests that their molecular target, the cytochrome bc1 complex, is not affected by the resistance mechanisms of existing first- and second-line drugs. researchgate.netnih.gov

Table 2: Activity of Selected 2-(quinolin-4-yloxy)acetamide Derivatives Against Drug-Resistant M. tuberculosis Isolates

| Compound | Strain Type | MIC (μM) | Source |

|---|---|---|---|

| Selected Compounds | Isoniazid monoresistant (RS-036) | 0.11 - 0.44 | nih.gov |

| Selected Compounds | Isoniazid monoresistant (RS-032) | 0.11 - 0.44 | nih.gov |

| Selected Compounds | Multidrug-resistant (PE-003) | 0.22 - 0.88 | nih.gov |

| 6m | Multidrug-resistant (PT2) | 0.04 | nih.gov |

| 6m | Multidrug-resistant (PT12) | 0.18 | nih.gov |

| 6m | Multidrug-resistant (PT20) | 0.04 | nih.gov |

| 9c | Multidrug-resistant (PT2) | 0.08 | nih.gov |

| 9c | Multidrug-resistant (PT12) | 0.16 | nih.gov |

| 9c | Multidrug-resistant (PT20) | 0.08 | nih.gov |

Mycobacterium tuberculosis is an intracellular pathogen that primarily resides and replicates within host macrophages. nih.gov Therefore, for an anti-TB drug to be effective, it must penetrate the macrophage and exert its activity in the intracellular environment. Several studies have confirmed the ability of 2-(quinolin-4-yloxy)acetamide derivatives to inhibit the growth of M. tuberculosis within infected macrophages. nih.govnih.govnih.govresearchgate.net

The most active molecules against the H37Rv strain were subsequently tested in macrophage infection models. nih.govnih.gov The results showed that these compounds demonstrated intracellular activity against the bacilli, with a level of action comparable to the first-line drug rifampin. nih.govresearchgate.net This indicates that the compounds can effectively cross the macrophage membrane and reach their intracellular target to inhibit mycobacterial growth. nih.govnih.gov The ability to kill M. tuberculosis in this intracellular niche is a critical attribute for any new anti-TB drug candidate, highlighting the therapeutic potential of this chemical class. nih.gov

Antimicrobial Activity (Non-Mycobacterial Focus)

Beyond their potent antimycobacterial effects, quinoline-based compounds, including derivatives of 2-(quinolin-4-yloxy)ethan-1-ol, have been investigated for broader antimicrobial activities. This research has focused on two key areas: overcoming bacterial drug resistance mechanisms and direct activity against a range of pathogenic bacteria.

Bacterial efflux pumps are a major mechanism of antimicrobial resistance (AMR), as they actively expel antibiotics from the bacterial cell. nih.govpreprints.org The NorA efflux pump in Staphylococcus aureus is one of the most extensively studied and is responsible for resistance to various compounds, including fluoroquinolones like ciprofloxacin. mdpi.compreprints.org Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the activity of existing antibiotics. nih.govnih.gov

Derivatives of the quinoline scaffold have been identified as potent NorA EPIs. mdpi.comnih.gov For example, the 2-phenylquinoline derivatives PQQ16P and others have demonstrated a strong ability to inhibit the efflux of substrates like ethidium bromide and to synergize with ciprofloxacin against resistant S. aureus strains that overexpress the norA gene. mdpi.compreprints.org This synergistic effect is demonstrated by a significant reduction in the MIC of ciprofloxacin in the presence of the EPI. nih.gov For instance, two quinoline-4-carboxamide derivatives were shown to cause a 4-fold reduction in the ciprofloxacin MIC at concentrations as low as 1.56 µg/mL. nih.gov The mechanism of these EPIs involves the direct inhibition of the NorA pump without affecting bacterial membrane permeability. mdpi.comnih.gov This approach of using quinoline derivatives as "resistance breakers" is a promising strategy to combat AMR in Gram-positive pathogens. nih.gov

Table 3: NorA Efflux Pump Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target | Activity | Source |

|---|---|---|---|

| PQQ16P | S. aureus NorA | Potent NorA inhibitory activity, high capacity to synergize with ciprofloxacin. | mdpi.com |

| PQK4F | S. aureus NorA | Potent NorA inhibitory activity, high capacity to synergize with ciprofloxacin. | mdpi.com |

| Quinoline-4-carboxamide 3a | S. aureus NorA | Synergistic with ciprofloxacin (4-fold MIC reduction) at 3.13 µg/mL. | nih.gov |

| Quinoline-4-carboxamide 3b | S. aureus NorA | Synergistic with ciprofloxacin (4-fold MIC reduction) at 1.56 µg/mL. | nih.gov |

| 2-phenylquinoline derivatives | S. aureus NorA | Good inhibition of ethidium bromide efflux and synergistic activity with ciprofloxacin. | nih.gov |

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are a major cause of hospital-acquired infections and pose a significant global health threat. ajchem-a.comnih.gov There is an urgent need to develop novel antibacterial agents with activity against these organisms. nih.gov

Quinoline derivatives have been explored for their broad-spectrum antibacterial potential. nih.govtandfonline.com Studies on various quinoline-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a novel suite of compounds based on a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core showed significant antibiotic activity against the ESKAPE pathogens S. aureus and Enterococcus faecalis. nih.govuq.edu.aunih.gov One potent analogue emerged with MIC levels ≤2 μg/mL across four strains of methicillin-resistant S. aureus (MRSA) and was also highly potent against Enterococcus spp. (0.25 μg/mL). nih.govnih.gov While much of the research on this compound derivatives has focused on their antimycobacterial properties, the inherent antimicrobial potential of the quinoline scaffold suggests that this class of compounds could be further explored and modified to target a wider range of bacterial pathogens, including those in the ESKAPE group. ajchem-a.com

Kinase Inhibition and Antineoplastic Research

The quinoline nucleus is a foundational structure for designing new pharmaceutical agents, particularly in the realm of oncology. nih.govnih.gov Derivatives have been investigated for their ability to inhibit various protein kinases and disrupt cellular processes crucial for cancer cell proliferation and survival. ekb.eg

Type II NADH dehydrogenase (NDH-2) is a critical enzyme in the electron transport chain of many microbial pathogens and is essential for their growth and persistence. acs.orgnih.gov Unlike its mammalian counterparts, this enzyme's absence in the human respiratory chain makes it an attractive target for developing new antimicrobial drugs. nih.gov

Quinolinyl pyrimidines, a class of quinoline derivatives, have been identified as potent inhibitors of NDH-2 from Mycobacterium tuberculosis (MtNDH-2). nih.govresearchgate.net Research has demonstrated that these compounds can inhibit the enzyme with IC₅₀ values as low as 40 nM and show good in vitro activity against the bacteria. acs.orgnih.gov The development of these inhibitors represents a significant step forward, as NDH-2 has been largely unexplored as a drug target. acs.orgnih.gov The general structure of these inhibitors often involves a quinoline scaffold linked to a pyrimidine ring. acs.org

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

Validation of a molecular target is a critical step in drug discovery, confirming that the compound's biological effect is a direct consequence of its interaction with a specific biomolecule. For quinolin-4-yloxy derivatives, this has been achieved through genetic studies, biochemical assays, and microbiological testing.

Interaction with Cytochrome bc1 Complex in Mycobacterium tuberculosis

A primary molecular target for the antitubercular activity of 2-(quinolin-4-yloxy)acetamide analogs has been identified as the menaquinol-cytochrome c oxidoreductase, commonly known as the cytochrome bc1 complex. researchgate.netscispace.comnih.gov This enzyme is a critical component of the electron transport chain essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis.

The specific subunit targeted by these compounds is QcrB. nih.gov Validation of this target was conclusively demonstrated through the sequencing of the genomes of resistant M. tuberculosis mutants. researchgate.net These studies revealed that resistance to 2-(quinolin-4-yloxy)acetamides was consistently associated with single nucleotide polymorphisms in the qcrB gene. researchgate.netscispace.com A frequently observed mutation results in a T313A amino acid substitution in the QcrB protein. researchgate.netnih.gov Compounds evaluated against strains carrying this mutation showed a significant increase in their minimum inhibitory concentration (MIC), confirming that the cytochrome bc1 complex is the direct target of their antimycobacterial action. nih.govnih.gov

Table 1: Activity of 2-(quinolin-4-yloxy)acetamides Against M. tuberculosis Strains

| Compound | Target Strain | Mutation in qcrB | MIC (μM) | Fold-Increase in MIC |

|---|---|---|---|---|

| 6m | H37Rv (Wild-Type) | None | 0.04 | - |

| 6m | Resistant Mutant | T313A | >11 | >274 |

| 9c | H37Rv (Wild-Type) | None | 0.08 | - |

| 9c | Resistant Mutant | T313A | >10 | >125 |

Data sourced from studies on 2-(quinolin-4-yloxy)acetamide derivatives, which are structural analogs of 2-(quinolin-4-yloxy)ethan-1-ol. nih.gov

Binding to NorA Efflux Pump in Staphylococcus aureus

In the context of antibacterial activity against Staphylococcus aureus, particularly multidrug-resistant strains, quinoline-based compounds have been identified as potent inhibitors of the NorA efflux pump. nih.govacs.org NorA is a membrane protein belonging to the Major Facilitator Superfamily (MFS) of transporters that actively extrudes a wide range of antimicrobial agents and biocides from the bacterial cell, thereby conferring resistance. acs.org

The role of quinoline (B57606) derivatives as NorA efflux pump inhibitors (EPIs) has been validated through several key experiments. These compounds exhibit a synergistic effect when combined with antibiotics that are known substrates of NorA, such as ciprofloxacin. nih.gov This synergy is observed in S. aureus strains that overexpress the norA gene (e.g., SA-1199B), where the inhibitors are able to restore the antibiotic's potency. nih.govmdpi.com Conversely, this synergistic activity is absent in strains where the norA gene has been deleted, providing strong evidence that the inhibitory action is target-specific. mdpi.compreprints.org Further validation comes from ethidium bromide (EtBr) efflux assays, where effective EPIs prevent the pump from expelling the fluorescent dye, leading to its accumulation inside the bacterial cell. nih.govnih.gov

**Table 2: Synergistic Activity of Quinoline-4-Carboxamide Derivatives with Ciprofloxacin (CPX) Against *S. aureus***

| Compound | Concentration (µg/mL) | S. aureus Strain | CPX MIC (µg/mL) | CPX MIC with Compound (µg/mL) | Fold MIC Reduction |

|---|---|---|---|---|---|

| 3a | 3.13 | SA-1199B (norA overexpressing) | 8 | 2 | 4 |

| 3b | 1.56 | SA-1199B (norA overexpressing) | 8 | 2 | 4 |

Data sourced from studies on quinoline-4-carboxamide derivatives, which are structural analogs. nih.gov

Mechanisms of Kinase Inhibition

The broader class of quinoline ethers, to which this compound belongs, has also been explored for activity against other targets, including protein kinases. nih.gov Protein kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. researchgate.netnih.gov

Specific quinoline ether derivatives have been developed as potent and selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. nih.gov The mechanism of inhibition for many quinoline-based kinase inhibitors involves competition with ATP for its binding site in the catalytic cleft of the kinase. ijmphs.com By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade. mdpi.com This demonstrates the versatility of the quinoline scaffold in targeting diverse enzyme families.

Molecular Interactions and Binding Modes with Biological Receptors/Enzymes

Molecular docking and structural biology studies have provided insights into how these compounds bind to their targets at an atomic level. For the interaction with the M. tuberculosis cytochrome bc1 complex, computational models suggest that 2-(quinolin-4-yloxy)acetamides fit into the quinol oxidation (Qp) site of the QcrB subunit. researchgate.net The quinoline nitrogen is predicted to form interactions with key amino acid residues, including Thr313 and Met342. researchgate.net This binding model is strongly supported by the experimental finding that a mutation at the T313 position confers high-level resistance. researchgate.netnih.gov

For NorA efflux pump inhibitors, the precise binding site is less defined, but pharmacophore models have been developed based on the structures of known inhibitors. nih.gov These models help in designing new compounds that fit the putative binding pocket. A proposed mechanism for highly potent efflux pump inhibitors involves binding in a manner that locks the transporter in its outward-open conformation. biorxiv.org This conformational trap prevents the pump from cycling back to its inward-facing state, thereby blocking the binding and extrusion of substrates from the cytoplasm. biorxiv.org

Modulation of Specific Cellular Pathways and Processes

The inhibition of these molecular targets leads to significant disruption of essential cellular functions.

By targeting the cytochrome bc1 complex in M. tuberculosis, quinolin-4-yloxy derivatives interrupt the electron transport chain. This blockage disrupts the proton motive force across the bacterial membrane, which is necessary for the generation of ATP through oxidative phosphorylation. mdpi.comnih.gov The resulting depletion of cellular ATP ultimately leads to bacterial death.

The inhibition of the NorA efflux pump in S. aureus directly counters a key antibiotic resistance mechanism. By blocking the pump, the intracellular concentration of co-administered antibiotics like ciprofloxacin is increased to a level sufficient to reach and inhibit their own targets (e.g., DNA gyrase). mdpi.comresearchgate.net This restores the efficacy of existing antibiotics against resistant strains. Furthermore, evidence suggests that the NorA pump may also play a role in bacterial virulence. Its inhibition has been shown to reduce the ability of S. aureus to invade macrophages, indicating that these compounds may also modulate host-pathogen interactions. mdpi.compreprints.orgresearchgate.net

Computational and Theoretical Studies in Rational Drug Design

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov Studies on quinoline (B57606) derivatives have extensively used molecular docking to understand their binding modes with various protein targets. nih.govresearchgate.net For instance, docking studies on quinoline-based compounds have been performed against the HIV reverse transcriptase binding site, revealing good binding interactions with the active domain of the receptor. nih.gov

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's biological activity. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For quinoline derivatives, docking studies have shown the formation of hydrogen bonds and π-interactions with key amino acid residues in the target protein's active site. nih.gov For example, in studies of quinoline derivatives as protease inhibitors against SARS-CoV-2, docking results revealed hydrogen bonds with residues such as His41, His164, and Glu166, and π-interactions with His41. nih.govtandfonline.com This detailed interaction analysis helps in explaining the observed biological activities and guides the design of more potent analogs.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| HIV Reverse Transcriptase | - | Good binding interactions | nih.gov |

| SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen bonds, π-interactions | nih.govtandfonline.com |

| NF-κB | Arg54, Tyr57, Cys59, Glu60 | DNA binding site interaction | nih.gov |

| CB1a | ILE-8, LYS-7, VAL-14, TRP-12 | Hydrogen bonding, residual interaction | nih.govsemanticscholar.org |

Pharmacophore Modeling for Activity Prediction and Hit Identification

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This approach has been successfully applied to quinoline derivatives to identify new potential inhibitors for various targets. A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

By generating pharmacophore hypotheses from a set of active compounds, it is possible to screen large chemical databases to identify novel molecules with the desired activity. researchgate.net This method has been used to discover new epidermal growth factor receptor (EGFR) inhibitors from quinoline and quinazoline (B50416) derivatives. researchgate.net The resulting pharmacophore models can also guide the optimization of existing lead compounds by highlighting the key structural features that need to be maintained or modified to enhance activity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. ias.ac.inkfupm.edu.sa For quinoline derivatives, DFT has been used to calculate various molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. ekb.egscirp.org

These calculations help in understanding the relationship between the electronic structure of a compound and its biological activity. ias.ac.in For example, DFT studies on quinoline derivatives as corrosion inhibitors have correlated their electronic properties with their inhibition efficiency. ias.ac.inkfupm.edu.sa Furthermore, DFT can be used to predict spectroscopic properties, such as UV-Vis spectra, which can be compared with experimental data to validate the computational models. rsc.orgresearchgate.net

Table 2: Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT

| Parameter | Significance | Reference |

| HOMO Energy | Electron donating ability | ekb.eg |

| LUMO Energy | Electron accepting ability | ekb.eg |

| Energy Gap (HOMO-LUMO) | Chemical reactivity and stability | ekb.eg |

| Dipole Moment | Polarity and solubility | scirp.orgmdpi.com |

| Atomic Charges | Electrostatic interactions | ias.ac.in |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the conformational changes and the stability of the ligand-protein complex. rsc.org For quinoline derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. nih.govtandfonline.comtandfonline.com

By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation trajectory, researchers can evaluate the stability of the complex. nih.gov For instance, MD simulations of quinoline derivatives as SARS-CoV-2 protease inhibitors have shown the formation of stable ligand-Mpro complexes, supporting the docking predictions. nih.govtandfonline.com These simulations can also reveal the importance of specific interactions for binding stability and can guide the design of compounds with improved binding affinity and residence time. mdpi.com

In silico Scaffold Hopping and Virtual Screening Approaches in Lead Optimization

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that retain the key pharmacophoric features of a known active compound but have a different core structure. nih.gov This approach is valuable for discovering new chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles. For quinoline-based compounds, in silico scaffold hopping has been used to generate new potential inhibitors of the S. aureus NorA efflux pump. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When combined with pharmacophore modeling, virtual screening can efficiently prioritize compounds for experimental testing. nih.gov This combined approach has been successfully used to identify novel quinazoline-based NorA efflux pump inhibitors by starting from a quinoline core. nih.govnih.gov These computational strategies play a crucial role in the lead optimization phase of drug discovery by accelerating the identification of promising new drug candidates.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Therapeutic Targets for Quinoline-Based Compounds

The versatility of the quinoline (B57606) ring system allows for its interaction with a diverse array of biological targets, leading to a wide range of pharmacological effects including antibacterial, antimalarial, anticancer, and anti-inflammatory activities. mdpi.comorientjchem.org Research into compounds structurally related to 2-(quinolin-4-yloxy)ethan-1-ol has revealed several promising therapeutic targets, paving the way for future investigations.

A significant area of exploration is in the field of infectious diseases, particularly tuberculosis. A series of 2-(quinolin-4-yloxy)acetamides, which are close structural analogues, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net Studies have identified the cytochrome bc1 complex as a key molecular target for these compounds. nih.gov This suggests that the this compound core could be similarly effective in targeting essential metabolic pathways in pathogens. Further research has shown that derivatives of the closely related 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol exhibit promising antimycobacterial activity. nih.gov

In oncology, quinoline derivatives are being investigated for their ability to inhibit various enzymes crucial for cancer cell proliferation and survival. nih.gov Targets such as topoisomerase 1 (Topo 1), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2) have been identified for different quinoline-based compounds. nih.gov For instance, certain novel quinoline derivatives have shown significant Topo 1 inhibition activity, comparable to the reference drug camptothecin (B557342). nih.gov

The anti-inflammatory potential of the quinoline scaffold is another active area of research. Derivatives of 2-(furan-2-yl)-4-phenoxyquinoline have been evaluated for their ability to inhibit the release of inflammatory mediators like β-glucuronidase and lysozyme (B549824), and to suppress the formation of tumor necrosis factor-alpha (TNF-α). nih.gov These findings highlight the potential of the quinoline-4-yloxy moiety to serve as a template for the development of novel anti-inflammatory agents.

Table 1: Potential Therapeutic Targets for Quinoline-Based Compounds

| Therapeutic Area | Potential Target | Compound Class Example | Key Findings |

|---|---|---|---|

| Infectious Disease | M. tuberculosis cytochrome bc1 complex | 2-(quinolin-4-yloxy)acetamides | Potent activity against drug-sensitive and drug-resistant strains. nih.govresearchgate.netnih.gov |

| Oncology | Topoisomerase 1 (Topo 1) | Heterocycle-substituted quinolines | Significant inhibitory activity, comparable to camptothecin. nih.gov |

| Oncology | EGFR, BRAFV600E, EGFRT790M | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Potent, multi-target inhibition. nih.gov |

| Inflammation | TNF-α, β-glucuronidase, lysozyme | 2-(furan-2-yl)-4-phenoxyquinolines | Inhibition of inflammatory mediator release and formation. nih.gov |

Development of Multi-Target Ligands Incorporating the this compound Moiety

The complexity of multifactorial diseases like cancer and inflammatory disorders has spurred the development of multi-target ligands, which can modulate several biological targets simultaneously. The quinoline scaffold is considered a "privileged structure" in this regard, as its framework can be readily modified to interact with multiple targets. mdpi.com

Research has demonstrated the feasibility of designing multi-target agents based on the quinoline core. For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were designed as multi-target inhibitors targeting EGFR, BRAFV600E, and the resistant EGFRT790M mutant in cancer therapy. nih.govmdpi.com These compounds also exhibited significant antioxidant activity, adding another dimension to their therapeutic potential. nih.govmdpi.com

Similarly, hybrid molecules combining the 4-hydroxy-2-quinolinone moiety with other pharmacophores have been synthesized to create agents with both anti-inflammatory (lipoxygenase inhibition) and antioxidant properties. mdpi.com This strategy of molecular hybridization could be effectively applied to the this compound scaffold. By attaching other pharmacologically active groups to this core, it is conceivable to design novel multi-target ligands for complex diseases. For instance, combining the antitubercular properties of the quinoline-4-yloxy core with moieties that target other bacterial pathways could lead to potent combination therapies in a single molecule.

Advanced Synthetic Methodologies for Enhanced Structural Diversification

The exploration of the full therapeutic potential of the this compound moiety hinges on the availability of diverse libraries of analogues for structure-activity relationship (SAR) studies. This necessitates the use of advanced and flexible synthetic methodologies.

A synthetic route for structurally similar compounds, (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, has been reported, providing a template for accessing the target scaffold. nih.gov This multi-step synthesis involves an initial Pfitzinger reaction to construct the quinoline core, followed by several functional group transformations to build the side chain. nih.gov

Beyond this specific example, a plethora of methods for synthesizing the quinoline and quinolin-4-one core structures have been developed over the years. mdpi.com Classical methods such as the Gould-Jacobs reaction and Camps' cyclization are well-established. mdpi.com More recently, modern synthetic strategies, including transition-metal-catalyzed reactions and oxidative annulation, have provided more efficient and versatile routes to highly functionalized quinoline derivatives. mdpi.com These advanced methods allow for the introduction of a wide range of substituents onto the quinoline ring, which is crucial for fine-tuning the pharmacological properties of the final compounds. The application of these modern synthetic techniques to the this compound scaffold would enable the creation of large, diverse chemical libraries, accelerating the discovery of new drug candidates.

Table 2: Synthetic Methodologies for Quinoline Core Synthesis

| Method | Description | Applicability |

|---|---|---|

| Pfitzinger Reaction | Condensation of an isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid. nih.gov | A foundational method for building the core quinoline ring. |

| Gould-Jacobs Reaction | Thermal cyclization involving the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.com | Leads to the formation of the quinolin-4-one backbone. |

| Camps' Cyclization | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com | Can yield either quinolin-2-ones or quinolin-4-ones depending on conditions. |

| Transition-Metal Catalysis | Various methods using catalysts like cobalt or copper for cyclization and annulation reactions. mdpi.com | Offers high efficiency, broad functional group tolerance, and access to diverse structures. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Quinoline Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. springernature.comyoutube.com These computational tools are particularly valuable for the rational design of novel compounds based on established scaffolds like quinoline.

Furthermore, generative AI models, such as graph neural networks, can be used for de novo drug design. youtube.com These models can learn the underlying chemical patterns of known active quinoline derivatives and then generate novel molecular structures, including those based on the this compound moiety, that are optimized for specific properties like target affinity and drug-like characteristics. youtube.comyoutube.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(quinolin-4-yloxy)ethan-1-ol, and how do reaction conditions influence the choice of pathway?

- Answer : Two primary strategies are derived from quinoline-based syntheses:

- C-O bond formation : Reacting 4-hydroxyquinoline with ethylene oxide or its derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Nucleophilic substitution : Using halogenated quinolines (e.g., 4-chloroquinoline) with ethylene glycol derivatives in the presence of catalysts like CuI or Pd-based systems for cross-coupling .

- Key considerations : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst selection significantly impact yield and regioselectivity. For example, Pd catalysts improve coupling efficiency but require inert atmospheres .

Q. How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound and its intermediates?

- Answer :

- ¹H/¹³C NMR : The quinoline aromatic protons (δ 8.5–9.0 ppm) and the ethan-1-ol moiety (δ 3.6–4.2 ppm for -OCH₂CH₂OH) are diagnostic. Splitting patterns confirm substitution at the quinoline 4-position .

- IR spectroscopy : Strong absorption bands for -OH (3200–3600 cm⁻¹) and quinoline C=N (1600–1650 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 216.08 for C₁₁H₁₁NO₂) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent systems and catalyst choices impact the efficiency of coupling reactions involving this compound?

- Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxygen in ethylene glycol derivatives, improving reaction rates but risking side reactions (e.g., oxidation).

- Catalyst comparison : Cu(I) catalysts (e.g., CuI) are cost-effective for small-scale reactions, while Pd(PPh₃)₄ enables regioselective coupling at lower temperatures (60°C vs. 100°C for Cu) .

- Scale-up challenges : Pd systems require rigorous purification to remove metal residues, whereas Cu-based methods may generate byproducts requiring column chromatography .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Answer :

- Comparative assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and dosing protocols to isolate structure-activity relationships (SAR). For example, hydroxyl group positioning affects cytotoxicity in quinoline derivatives .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Computational modeling : Density Functional Theory (DFT) simulations can predict electron distribution in the quinoline ring, explaining variations in enzyme inhibition (e.g., GLS1 binding affinity) .

Q. How can this compound be utilized as a building block for designing enzyme inhibitors, such as glutaminase 1 (GLS1) inhibitors?

- Answer :

- Scaffold modification : Replace the ethan-1-ol group with piperidinamine or thiadiazole moieties to enhance hydrophobic interactions with GLS1’s allosteric pocket .

- SAR studies : Introduce substituents (e.g., -CF₃, -Br) at the quinoline 7-position to improve metabolic stability while retaining potency (IC₅₀ < 100 nM) .

- In vivo validation : Use xenograft models to assess bioavailability and toxicity of lead compounds derived from this scaffold .

Methodological Challenges

Q. What are the critical considerations for optimizing regioselectivity in the functionalization of the quinoline ring during synthesis?

- Answer :

- Directing groups : Install temporary groups (e.g., -NO₂) at the quinoline 3-position to steer coupling to the 4-position, followed by reduction .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves selectivity by minimizing thermal degradation .

Q. How can researchers mitigate common pitfalls in the purification of this compound?

- Answer :

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate polar byproducts (e.g., diols).

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>95%) with minimal quinoline residue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.